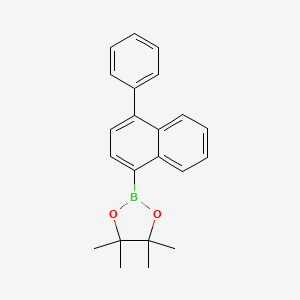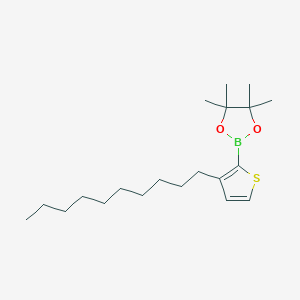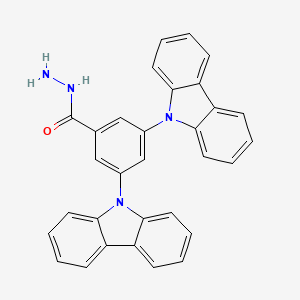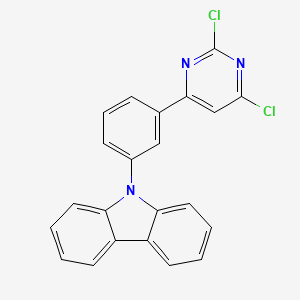
4,4,5,5-Tetramethyl-2-(4-phenylnaphthalen-1-yl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,4,5,5-Tetramethyl-2-(4-phenylnaphthalen-1-yl)-1,3,2-dioxaborolane is a boronic ester compound known for its stability and utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This compound features a boron atom bonded to two oxygen atoms and a carbon atom, forming a dioxaborolane ring, which is further substituted with a phenylnaphthalene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(4-phenylnaphthalen-1-yl)-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Boronic Ester: The initial step involves the reaction of pinacol with boron trihalides (such as boron trifluoride) to form the pinacol boronic ester.
Aryl Substitution: The pinacol boronic ester is then subjected to a palladium-catalyzed cross-coupling reaction with 4-bromo-1-phenylnaphthalene under Suzuki-Miyaura conditions. This involves the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or dimethylformamide).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reagent flow rates) is common in industrial settings.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-phenylnaphthalen-1-yl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BO2/c1-21(2)22(3,4)25-23(24-21)20-15-14-17(16-10-6-5-7-11-16)18-12-8-9-13-19(18)20/h5-15H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKOBWKHLOCATC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1R,5S)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B8242785.png)
![4-Bromo-5,6-difluoro-7-(5'-hexyl-[2,2'-bithiophen]-5-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B8242817.png)
![(E)-2-cyano-3-(5-(4-(diphenylamino)phenyl)thieno[3,2-b]thiophen-2-yl)acrylic acid](/img/structure/B8242819.png)

![2-(2-Ethylhexyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole](/img/structure/B8242824.png)
![5-Chloro-N1-(dibenzo[b,d]furan-2-yl)-N3-(dibenzo[b,d]thiophen-2-yl)-N1,N3-diphenylbenzene-1,3-diamine](/img/structure/B8242832.png)

![5-chloro-N1-(dibenzo[b,d]furan-2-yl)-N3-(dibenzo[b,d]thiophen-4-yl)-N1,N3-diphenylbenzene-1,3-diamine](/img/structure/B8242838.png)
![4,8-bis[5-(2-ethylhexylsulfanyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole](/img/structure/B8242846.png)

![4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)-5-fluorobenzo[c][1,2,5]thiadiazole](/img/structure/B8242857.png)
![2-bromo-4,8-bis(2-octyldodecoxy)thieno[2,3-f][1]benzothiole](/img/structure/B8242858.png)

![3-(5-Bromothiophen-2-yl)-2,5-bis(2-butyloctyl)-6-(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B8242885.png)
